molecular formula C22H26N4O2S2 B3327211 Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide CAS No. 32190-36-6

Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide

Cat. No. B3327211
CAS RN: 32190-36-6
M. Wt: 442.6 g/mol
InChI Key: NILHAZYNTQVBNK-UHFFFAOYSA-N
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Description

“Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide” is a chemical compound . It is also known as BOLD. The compound is listed in the U.S. Department of Health & Human Services National Institutes of Health NCATS .


Molecular Structure Analysis

The molecular formula of “Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide” is C22H26N4O2S2 . The molecular weight of the compound is 442.597 .

Scientific Research Applications

Antioxidant Capacity Assays and Reaction Pathways

One study discusses the ABTS/PP decolorization assay of antioxidant capacity, highlighting the reaction pathways that underlie this assay. The analysis indicates that some antioxidants can form coupling adducts with ABTS•+, whereas others can undergo oxidation without coupling. These findings are crucial for understanding how certain compounds, potentially including Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide, might interact in antioxidant assays (Ilyasov et al., 2020).

Pharmacokinetics and Pharmacodynamics of Disulfiram and its Metabolites

Another study focuses on the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites, providing insights into the metabolic pathways and interaction mechanisms of disulfide-containing compounds. Although this research is specifically on disulfiram, it offers valuable information on how similar disulfide bonds might behave in biological systems (Johansson, 1992).

Imidazole Derivatives and Antitumor Activity

A review on imidazole derivatives and their antitumor activity discusses various bis(imidazole) compounds, including their synthesis and biological properties. This review could suggest potential research applications for Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide in the development of new antitumor drugs due to the presence of imidazole rings in its structure (Iradyan et al., 2009).

Synthesis and Applications of Bis-Heterocycles

Research on the synthesis of various S-S linked symmetric bisazaheterocycles reviews the pharmacological, biological, and industrial importance of bis-heterocyclic compounds, highlighting the enhanced activity when heterocycles are repeated in the molecule separated by a suitable spacer. This study provides insights into synthetic approaches and potential applications of disulfide-linked compounds like Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide (Khanna et al., 2013).

properties

IUPAC Name

1-[2-[2-(2-oxo-4-phenylimidazolidin-1-yl)ethyldisulfanyl]ethyl]-4-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S2/c27-21-23-19(17-7-3-1-4-8-17)15-25(21)11-13-29-30-14-12-26-16-20(24-22(26)28)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILHAZYNTQVBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1CCSSCCN2CC(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide

CAS RN

32190-36-6
Record name Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIS(2-(2-OXO-4-PHENYLIMIDAZOLIDIN-1-YL)ETHYL) DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/173GB6WA7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide
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Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide
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Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide
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Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide
Reactant of Route 5
Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide
Reactant of Route 6
Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide

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